![molecular formula C12H20 B13806447 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane CAS No. 69219-08-5](/img/structure/B13806447.png)
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C12H20 and a molecular weight of 164.29 g/mol . It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its unique structure, which includes a bicyclic heptane ring system with a dimethylpropenyl substituent.
Preparation Methods
The synthesis of 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane can be achieved through various synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound. The reaction conditions typically involve the use of light to initiate the cycloaddition process, followed by subsequent transformations to achieve the desired product.
Chemical Reactions Analysis
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of bioactive compounds, including potential drug candidates. The compound’s unique structure makes it valuable for studying stereochemical effects and molecular interactions .
Mechanism of Action
The mechanism of action of 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane can be compared with other similar compounds, such as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one and 2,5-disubstituted bicyclo[2.1.1]hexanes . These compounds share similar bicyclic structures but differ in their substituents and functional groups. The unique dimethylpropenyl substituent in this compound distinguishes it from these related compounds, contributing to its distinct chemical and biological properties.
Properties
CAS No. |
69219-08-5 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
2-(2-methylbut-3-en-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20/c1-4-12(2,3)11-8-9-5-6-10(11)7-9/h4,9-11H,1,5-8H2,2-3H3 |
InChI Key |
LQWPEESSURHXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
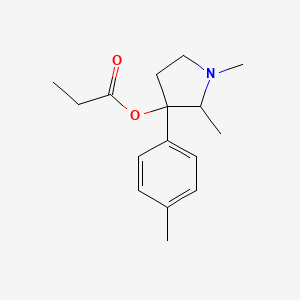

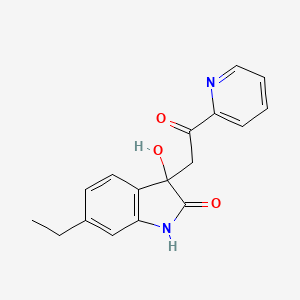
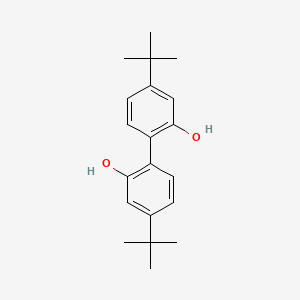
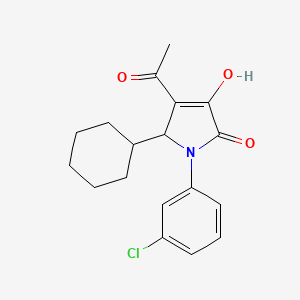
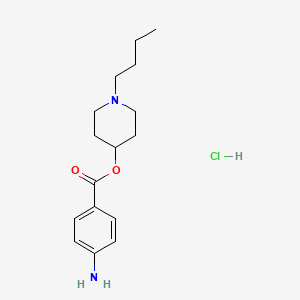
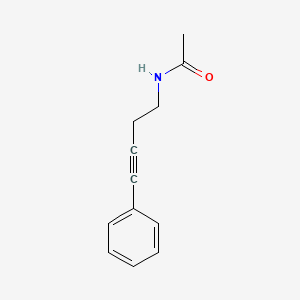
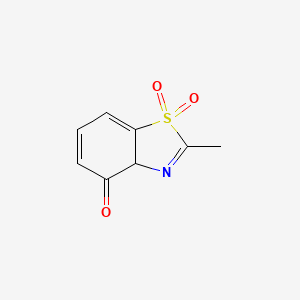
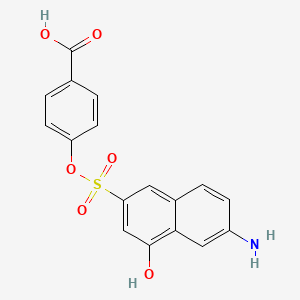
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)


